molecular formula C13H13NOS B263746 N-ethyl-N-phenylthiophene-2-carboxamide

N-ethyl-N-phenylthiophene-2-carboxamide

Cat. No.: B263746
M. Wt: 231.32 g/mol
InChI Key: UZTDLWWDTCZWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N-phenylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by an ethyl group and a phenyl group attached to the amide nitrogen. These compounds typically exhibit bioactivity due to their ability to interact with microbial enzymes or viral replication machinery. The ethyl and phenyl substituents likely influence solubility, metabolic stability, and target binding compared to other derivatives.

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

N-ethyl-N-phenylthiophene-2-carboxamide

InChI

InChI=1S/C13H13NOS/c1-2-14(11-7-4-3-5-8-11)13(15)12-9-6-10-16-12/h3-10H,2H2,1H3

InChI Key

UZTDLWWDTCZWGT-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CS2

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhances antibacterial activity but may reduce solubility . In contrast, bulky substituents like benzyl or bromophenyl improve antiviral efficacy by enhancing target binding .
  • Crystal Packing: Compounds like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit weak non-classical hydrogen bonds (C–H⋯O/S), influencing their solid-state stability .

Antibacterial Activity

Nitrothiophene carboxamides (e.g., compound in ) target bacterial enzymes involved in folate metabolism, with potency influenced by the nitro group’s electron-deficient nature. The ethyl group in this compound may reduce reactivity compared to nitro derivatives but improve metabolic stability.

Antiviral Activity

N-Benzyl-N-phenylthiophene-2-carboxamide derivatives inhibit enterovirus 71 (EV71) by interfering with viral capsid assembly. Compound 5a (EC₅₀ = 1.42 μM) demonstrates that halogenated aryl groups enhance binding to viral proteins . The ethyl group in the target compound may offer similar steric effects but with reduced electronegativity compared to bromine or fluorine.

Toxicity and Metabolism

Acridine carboxamides (e.g., in ) undergo hepatic glucuronidation and N-oxidation, suggesting that this compound may share metabolic pathways. However, the ethyl group could slow N-demethylation, reducing toxicity compared to methylated analogs.

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